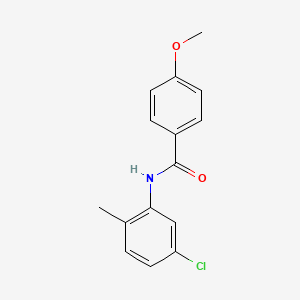

N-(5-chloro-2-methylphenyl)-4-methoxybenzamide

CAS No.: 301159-94-4

Cat. No.: VC8465084

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301159-94-4 |

|---|---|

| Molecular Formula | C15H14ClNO2 |

| Molecular Weight | 275.73 g/mol |

| IUPAC Name | N-(5-chloro-2-methylphenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C15H14ClNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18) |

| Standard InChI Key | MCHUCDBSAXDFOC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide features a benzamide backbone substituted with a methoxy group (-OCH) at the 4-position and a 5-chloro-2-methylphenyl group attached to the amide nitrogen. The IUPAC name, 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide, reflects its substitution pattern . The chlorine atom at the 5-position and methyl group at the 2-position on the aniline moiety contribute to its steric and electronic profile, influencing solubility and interaction with biological targets.

The molecular structure can be represented in SMILES notation as:

This notation highlights the methoxybenzoyl group (COc1ccc(cc1)C(=O)) linked to the 5-chloro-2-methylaniline moiety (Nc2cc(Cl)ccc2C).

Physicochemical Properties

Key physicochemical properties of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 275.73 g/mol | |

| CAS Number | 301159-94-4 | |

| Synonyms | DTXSID201247568, MFCD00684383 |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide typically follows a two-step procedure common to benzamide derivatives:

-

Activation of Carboxylic Acid:

4-Methoxybenzoic acid is treated with thionyl chloride () or oxalyl chloride () to form the reactive acyl chloride intermediate. This step is conducted under anhydrous conditions in solvents like dichloromethane or toluene . -

Amidation Reaction:

The acyl chloride is reacted with 5-chloro-2-methylaniline in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution. The reaction is typically refluxed to enhance yield and purity .

The general reaction scheme is:

Industrial Production Considerations

Scalable synthesis employs continuous flow reactors to optimize reaction parameters (temperature, residence time) and improve efficiency. Automated purification systems, such as chromatography or crystallization, ensure high-throughput production. Industrial processes prioritize cost-effective reagents and waste minimization through solvent recovery .

Research Applications

Materials Science

The compound’s rigid aromatic structure and functional groups make it a potential monomer for polyamides or coatings. Its electron-withdrawing chloro group could modify polymer conductivity and thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume